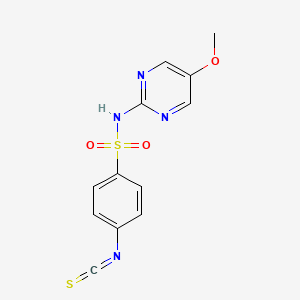
4-Isothiocyanato-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isothiocyanato-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound features a unique structure with an isothiocyanate group, a methoxypyrimidine ring, and a benzene sulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, which is then reduced to aniline. The aniline derivative undergoes sulfonation to introduce the sulfonamide group. The methoxypyrimidine ring is then attached through a nucleophilic substitution reaction. Finally, the isothiocyanate group is introduced using thiophosgene or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Isothiocyanato-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can modify the methoxypyrimidine ring or the benzene sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
4-Isothiocyanato-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Isothiocyanato-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes. The compound targets dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication .
類似化合物との比較
Similar Compounds
Sulfamethoxydiazine: Another sulfonamide with a similar structure but different substituents.
Sulfameter: Shares the methoxypyrimidine ring but lacks the isothiocyanate group
Uniqueness
4-Isothiocyanato-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide is unique due to its isothiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
51908-33-9 |
|---|---|
分子式 |
C12H10N4O3S2 |
分子量 |
322.4 g/mol |
IUPAC名 |
4-isothiocyanato-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N4O3S2/c1-19-10-6-13-12(14-7-10)16-21(17,18)11-4-2-9(3-5-11)15-8-20/h2-7H,1H3,(H,13,14,16) |
InChIキー |
UVZVLCXDGBVIDC-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


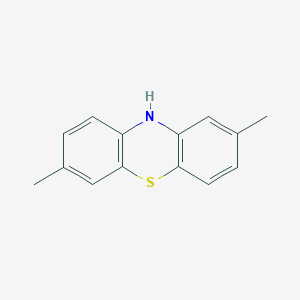
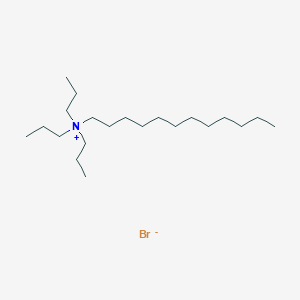
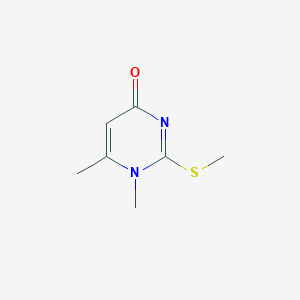
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)

![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
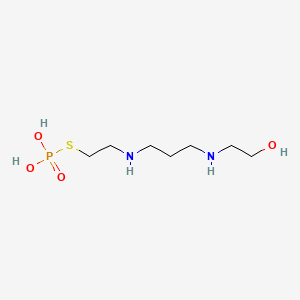
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)


